molecular formula C9H6N4O2 B1267218 Phthalimide, N-(azidomethyl)- CAS No. 26964-88-5

Phthalimide, N-(azidomethyl)-

Cat. No. B1267218
CAS RN: 26964-88-5
M. Wt: 202.17 g/mol
InChI Key: GYJLEUNDCSFOHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Phthalimide, N-(azidomethyl)-, derivatives involves strategic chemical reactions, aiming to introduce the azidomethyl group to the phthalimide core. For instance, a novel compound, N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide, was synthesized through a reaction involving ArTe− with N-(2-bromoethyl)phthalimide, showcasing the versatility in functionalizing phthalimide derivatives for further chemical exploration (Singh et al., 2000). Additionally, 1,4- and 1,5-Di(N-Phthalimidomethyl)-1,2,3-Triazoles were synthesized from N-(azidomethyl)phthalimide, underscoring the compound's utility in constructing complex molecular architectures (López-González et al., 2016).

Molecular Structure Analysis

The molecular structure of Phthalimide, N-(azidomethyl)-, derivatives is characterized using advanced techniques like X-ray crystallography and Density Functional Theory (DFT) studies. These analyses reveal the atomic arrangement and electron distribution, aiding in understanding the compound's reactivity and properties. The crystal structure of N-(Phenylthio)phthalimide, for instance, was determined, highlighting non-planarity and the presence of intermolecular interactions that stabilize the crystal structure (Tanak et al., 2018).

Chemical Reactions and Properties

Phthalimide, N-(azidomethyl)-, undergoes various chemical reactions, demonstrating its reactive versatility. The cleavable, photoaffinity label precursor, N-(4-azidophenylthio)phthalimide, for example, modifies free thiol groups, illustrating the compound's potential in biological applications (Moreland et al., 1982). Another study on N-substituted phthalimides revealed their reactivity in hypolipidemic activities, showing the impact of chemical modifications on biological efficacy (Chapman et al., 1983).

Physical Properties Analysis

The physical properties of Phthalimide, N-(azidomethyl)-, derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their application in material science and engineering. Polymers derived from N-(1,3-diisocyanato-1-propyl)phthalimide exhibited varying thermal properties and solubilities, indicating the influence of the phthalimide group on polymer characteristics (Yang et al., 1976).

Chemical Properties Analysis

The chemical properties of Phthalimide, N-(azidomethyl)-, and its derivatives are defined by their reactivity and the types of chemical transformations they can undergo. Gold-catalyzed benzylic azidation of phthalans and isochromans followed by FeCl3-catalyzed nucleophilic substitutions demonstrated the compound's capacity for undergoing complex chemical transformations, leading to diverse molecular structures (Asai et al., 2015).

Scientific Research Applications

Organic Synthesis and Catalysis

Phthalimide derivatives, such as N-(trifluoromethylthio)phthalimide, play a significant role in organic synthesis. They serve as reagents for trifluoromethylthiolation, reacting with various compounds under mild conditions, which is beneficial for pharmaceutical and agrochemical research and development (Pluta, Nikolaienko, & Rueping, 2014).

Photochemistry and Heterocycle Synthesis

Phthalimide photochemistry is crucial for developing new methods for N-heterocycle synthesis. This involves intermolecular and intramolecular single electron transfer (SET) processes from silicon-containing electron donors to excited states of phthalimides, leading to the formation of various products (Yoon & Mariano, 2001).

Dyeing and Textile Industry

In the textile industry, phthalimide-based azo disperse dyes are used for coloring fabrics like polyethylene terephthalate. These dyes, especially those with N-methyl phthalimide moieties, offer enhanced color yield and fastness properties (Koh, Kim, Lee, & Eom, 2009).

Antifungal and Antibacterial Applications

N-substituted phthalimides have demonstrated significant antifungal activity against pathogens like Alternaria solani and Botrytis cinerea. These findings suggest their potential use in developing new fungicides (Pan, Li, Gong, Jin, & Qin, 2016).

Catalysis and Synthesis of Building Blocks

Transition-metal catalysts combined with phthalimides facilitate the efficient and sustainable transformation of the phthalimide skeleton, generating valuable organic building blocks for various applications (Gramage‐Doria, Yuan, & Bruneau, 2018).

Analytical Applications

Phthalimide and its derivatives can be used in analytical methods, such as the determination of phthalimide and phthalic acid in tea using liquid chromatography and mass spectrometry (Gao, Chen, Chai, Jin, Liu, & Lu, 2019).

properties

IUPAC Name

2-(azidomethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c10-12-11-5-13-8(14)6-3-1-2-4-7(6)9(13)15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJLEUNDCSFOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181464
Record name Phthalimide, N-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalimide, N-(azidomethyl)-

CAS RN

26964-88-5
Record name Phthalimide, N-(azidomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalimide, N-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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